molecular formula C6H12O6 B1147146 D-Glucose-6,6-d2 CAS No. 18991-62-3

D-Glucose-6,6-d2

Cat. No.: B1147146
CAS No.: 18991-62-3
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-MOLODFKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-6,6-d2 (CAS 18991-62-3) is a stable isotope-labeled derivative of D-glucose, where two hydrogen atoms at the 6th carbon position are replaced with deuterium (²H). Its molecular formula is HOCD₂(CHOH)₄CHO, with a molecular weight of 182.17 g/mol . This compound is widely utilized in metabolic research to trace glucose utilization pathways, including glycolysis, glycogen synthesis, and the pentose phosphate pathway (PPP) . Its deuterium labeling enables precise detection via nuclear magnetic resonance (NMR) and mass spectrometry (MS), making it indispensable for studying glucose transport mechanisms, insulin resistance, and neuroenergetics in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hammerschmidt Method: Reduction-Hydrolysis Approach

The Hammerschmidt method, first described in 1988, remains a benchmark for laboratory-scale synthesis of D-Glucose-6,6-d2 . This two-step process involves:

Step 1: Reduction with Lithium Aluminum Deuteride (LiAlD₄)
Glucose is treated with LiAlD₄ in diethyl ether under heating for 7 hours, achieving an 88% yield. The reaction selectively replaces hydrogen atoms at the 6th carbon with deuterium via nucleophilic substitution. The use of LiAlD₄ ensures high deuteration efficiency, though the reagent’s sensitivity to moisture necessitates anhydrous conditions .

Step 2: Acidic Hydrolysis with Amberlyst 15
The intermediate product undergoes hydrolysis using Amberlyst 15 (a solid acid catalyst) in water at 95°C for 3 hours, yielding 81% of this compound. Amberlyst 15 facilitates proton exchange while preserving the deuterium label, avoiding racemization or side reactions .

Table 1: Hammerschmidt Method Reaction Parameters

StepReagentSolventTemperatureTimeYield
1LiAlD₄Diethyl etherReflux7 h88%
2Amberlyst 15 (H⁺)H₂O95°C3 h81%

Patent CN108658845B: Aldehyde-Amine Condensation Route

A 2018 patent outlines a three-step method optimized for industrial production, emphasizing route brevity and cost efficiency :

Step 1: Aldehyde-Amine Condensation
An amino-protected raw material (Formula II) reacts with an aldehyde-containing organic compound to form an aldehyde-amine condensation product. This step protects reactive amino groups, preventing interference in subsequent deuteration .

Step 2: Deuteration with D₂O
The condensation product undergoes deuterium exchange using deuterated water (D₂O) in the presence of a catalyst. This step introduces deuterium at the 6th carbon, leveraging the kinetic isotope effect for selective labeling .

Step 3: Acid-Mediated Deprotection
The deuterated intermediate is treated with sulfuric or hydrochloric acid (molar ratio 1:1–10) to remove protecting groups, yielding this compound with >95% isotopic purity .

Table 2: Patent CN108658845B Reaction Parameters

StepProcessReagentConditionsYield
1Aldehyde-amine condensationBenzyl chloroformateRoom temperatureN/A
2DeuterationD₂O, catalyst50–80°C, 12–24 h~90%
3DeprotectionH₂SO₄/HCl25–60°C, 2–6 h85–90%

Industrial Production Methods

Catalytic Deuterium Exchange

Large-scale synthesis prioritizes catalytic deuteration using D₂O due to cost-effectiveness and scalability. Platinum or palladium catalysts accelerate hydrogen-deuterium exchange at the 6th carbon, with reaction rates optimized at 60–80°C . Continuous-flow reactors enhance throughput, achieving isotopic purities of 98–99% while minimizing reagent waste .

Purification and Quality Control

Post-synthesis purification involves:

  • Chromatography : Size-exclusion chromatography removes unreacted intermediates.

  • Crystallization : Ethanol-water mixtures recrystallize this compound, enhancing purity to >99.5% .

  • Isotopic Analysis : Mass spectrometry and NMR verify deuterium incorporation, ensuring compliance with pharmacopeial standards .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Hammerschmidt Method : Suitable for small-scale research (mg–g quantities) but limited by LiAlD₄’s cost and hazardous handling.

  • Patent Method : Designed for industrial-scale production (kg–ton quantities), leveraging cheaper D₂O and streamlined steps .

Isotopic Purity and Side Reactions

  • LiAlD₄ ensures >97% deuteration but risks over-reduction at high temperatures .

  • Catalytic deuteration (Patent Method) achieves comparable purity (95–98%) with fewer side reactions due to milder conditions .

Table 3: Method Comparison

ParameterHammerschmidt Method Patent Method
ScaleLaboratoryIndustrial
Cost per gram$90/250 mg$7/1g
Reaction Steps23
Isotopic Purity97%95–98%
CatalystNonePt/Pd

Mechanistic Insights and Optimization

Kinetic Isotope Effects (KIE)

Deuterium’s higher mass (2.014 u vs. 1.008 u for hydrogen) slows bond-breaking steps in glycolysis, a phenomenon exploited in metabolic tracer studies . Synthetic methods must balance KIE considerations with reaction kinetics to avoid incomplete deuteration.

Solvent and Temperature Optimization

  • Diethyl ether in Step 1 (Hammerschmidt) minimizes side reactions but requires strict moisture control .

  • Aqueous D₂O in the Patent Method simplifies solvent removal but necessitates pH stabilization to prevent epimerization .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-6,6-d2 undergoes various chemical reactions similar to those of regular glucose, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metabolic Tracing

D-Glucose-6,6-d2 is widely used as a tracer in metabolic studies. Its incorporation into metabolic pathways allows researchers to monitor glucose utilization and production rates in vivo. This is particularly useful in the following areas:

a. Whole Body Glucose Flux Measurement

  • The compound is employed in isotope tracer techniques to determine whole body glucose flux. By injecting this compound into the bloodstream, researchers can measure its enrichment in blood plasma over time, providing insights into glucose metabolism and production rates .

b. Dynamic Metabolic Imaging

  • Deuterium metabolic imaging (DMI) utilizes this compound for non-invasive three-dimensional mapping of metabolism. This method allows for real-time visualization of substrate utilization and metabolic product formation in living organisms .

Diagnostic Applications

This compound serves as a diagnostic tool in various medical conditions:

a. Lymphocyte Sensitivity Testing

  • In lymphocyte sensitivity tests, this compound is injected into patients to assess lymphocyte activity. Increased consumption of the labeled glucose by lymphocytes indicates heightened immune response or disease presence .

b. Diabetes Monitoring

  • The compound aids in evaluating glucose metabolism in diabetic patients, providing critical information on insulin sensitivity and metabolic dysfunctions .

Research on Enzyme Kinetics

The presence of deuterium alters reaction kinetics due to kinetic isotope effects. This makes this compound valuable for studying enzyme mechanisms and identifying rate-limiting steps in metabolic pathways:

a. Reaction Mechanism Studies

  • Researchers utilize this compound to investigate the kinetics of enzymatic reactions, allowing for a better understanding of substrate utilization and enzyme activity .

b. Fermentation Studies

  • In fermentation research, this compound helps analyze the production of metabolites like ethanol and acetaldehyde from yeast cultures, providing insights into metabolic pathways under varying conditions .

Case Study 1: In Vivo DMRS Approach

A study demonstrated the use of this compound in dynamic magnetic resonance spectroscopy (DMRS) to assess cerebral glucose metabolic rates in rats. The infusion of D-glucose resulted in measurable changes in glucose and lactate levels over time, highlighting its potential for monitoring brain metabolism .

Case Study 2: Glucose Metabolism During Fermentation

In a study involving yeast fermentation, the emission patterns of ethanol and acetaldehyde were analyzed using this compound. The results indicated that deuterium atoms were primarily retained by the glucose molecule during fermentation processes, showcasing the compound's utility in tracking metabolic transformations .

Mechanism of Action

The mechanism of action of D-Glucose-6,6-d2 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. the presence of deuterium atoms allows for detailed tracking using NMR spectroscopy. The compound is taken up by cells through glucose transporters and undergoes glycolysis and other metabolic processes, providing insights into glucose metabolism and its regulation .

Comparison with Similar Compounds

Comparative Analysis with Isotope-Labeled Glucose Analogs

Table 1: Isotope-Labeled Glucose Derivatives

Compound Isotope Labeling Molecular Formula Molecular Weight (g/mol) Key Applications References
D-Glucose-6,6-d2 6,6-²H₂ C₆H₁₀D₂O₆ 182.17 NMR-based metabolic tracing, brain imaging
D-Glucose-1,6-¹³C₂ 1,6-¹³C₂ ¹³C₂C₄H₁₂O₆ 184.16 Carbohydrate metabolism, insulin signaling studies
D-Glucose-6-¹³C,6,6-d2 6-¹³C, 6,6-²H₂ ¹³CC₅D₂H₁₀O₆ 183.16 Dual isotopic tracing in glycolysis and PPP
D-Galactose-¹⁸O₂ ¹⁸O₂ (oxygen isotopes) C₆H₁₂¹⁸O₂ 198.16 Tracking galactose metabolism in glycobiology

Key Comparisons

  • Labeling Specificity : this compound’s deuterium labels at C6 simplify spectral resolution in NMR, whereas ¹³C labels (e.g., D-Glucose-1,6-¹³C₂) enhance sensitivity in MS-based flux analysis .
  • Metabolic Pathways : D-Glucose-6-¹³C,6,6-d2 combines isotopic advantages for simultaneous tracking of glycolysis and PPP, unlike single-labeled analogs .
  • Functional Divergence : D-Galactose-¹⁸O₂ is tailored for galactose metabolism studies, a pathway distinct from glucose .

Comparison with Structural and Functional Analogs

Table 2: Structural Analogs of D-Glucose

Compound Structural Difference Key Role Applications References
D-Mannose C2 epimer of glucose Glycoprotein synthesis Immune response, glycosylation studies
D-Galactose C4 epimer of glucose Lactose biosynthesis, glycans Genetic disorders (e.g., galactosemia)
L-Fucose 6-deoxy sugar, L-configuration Cell recognition (e.g., ABO blood groups) Cancer and inflammation research

Key Insights

  • Epimerization Effects: D-Mannose and D-Galactose differ from glucose in stereochemistry, altering their metabolic fates and biological roles .
  • Functional Roles : L-Fucose’s deoxygenation at C6 reduces its energy yield but enhances its role in cell signaling .

Metabolic Derivatives and Related Compounds

Table 3: Glucose-Derived Metabolites

Compound Structure/Modification Molecular Weight (g/mol) Role in Metabolism References
Glucose 6-phosphate Phosphorylated at C6 260.14 Gateway to glycolysis, PPP, and glycogen synthesis
D-Glucuronic acid Oxidized at C6 194.14 Detoxification, glycosaminoglycan synthesis N/A

Key Contrasts

  • Phosphorylation : Glucose 6-phosphate is a critical intermediate in glucose metabolism, unlike this compound, which serves as a tracer .
  • Enzymatic Specificity : Hexokinase phosphorylates both glucose and this compound, but downstream deuterium effects may alter enzyme kinetics .

Biological Activity

D-Glucose-6,6-d2, also known as deuterated glucose, is an isotopically labeled form of glucose that has garnered attention in various fields of biological research due to its unique properties and applications. This article will explore the biological activity of this compound, including its biochemical pathways, cellular effects, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties
this compound retains the fundamental structure of glucose but features deuterium atoms at the sixth carbon position. This alteration allows researchers to track its metabolism in biological systems while participating in the same fundamental chemical reactions as its non-labeled counterpart.

Biochemical Pathways
Upon entering the cell, this compound is phosphorylated by hexokinase to form glucose-6-phosphate. This initial step is crucial for its participation in the glycolytic pathway, gluconeogenesis, and glycogen synthesis. The deuterium labeling can influence reaction kinetics due to kinetic isotope effects, making it a valuable tool for studying metabolic pathways.

Cellular Effects

This compound exhibits cellular effects similar to those of glucose. It plays a crucial role in cellular metabolism by contributing to ATP production through glycolysis and the pentose phosphate pathway. The compound's incorporation into various metabolic pathways allows for detailed investigations into enzyme activity and substrate utilization.

Table 1: Comparison of Biological Activities

Activity TypeThis compoundNon-labeled Glucose
GlycolysisParticipates as glucose substratePrimary energy source
PhosphorylationForms glucose-6-phosphateForms glucose-6-phosphate
Kinetic Isotope EffectsAlters reaction ratesStandard reaction rates
Metabolic PathwaysGlycolysis, gluconeogenesisGlycolysis, gluconeogenesis

Research Applications

This compound is widely used in scientific research due to its isotopic labeling capabilities. It allows for precise tracking and analysis in various fields:

  • Metabolic Studies : It is employed to trace glucose pathways and understand cellular processes.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to study glucose metabolism and molecular interactions.
  • Clinical Research : Investigates glucose metabolism in diseases such as diabetes and cancer .

Case Study: Cerebral Glucose Metabolism

A study assessed cerebral glucose metabolic rates using this compound in rats. The compound was infused intravenously at a dosage of 1.3 g/kg body weight. Following infusion, researchers monitored the dynamics of labeled glucose levels in the brain through dynamic magnetic resonance spectroscopy (DMRS). The results demonstrated that this compound was effectively transported into the brain and metabolized through glycolysis and oxidative phosphorylation pathways .

Q & A

Q. How does D-Glucose-6,6-d2 enhance precision in metabolic flux analysis compared to unlabeled glucose?

Basic Research Question
this compound is used as a stable isotope tracer to quantify glucose turnover and metabolic pathways. Its deuteration at the 6,6 positions reduces spectral overlap in NMR and mass spectrometry, allowing clearer differentiation of glucose-derived metabolites (e.g., lactate, acetyl-CoA) from endogenous pools . For example, in rodent brain studies, deuterated glucose enables tracking of metabolic intermediates over time (5–30 minutes post-injection) with minimal interference from natural abundance isotopes .

Methodological Insight : Use a dual-tracer approach (e.g., combining this compound with 13C-labeled glucose) to distinguish gluconeogenic flux from glycogenolysis . Ensure steady-state conditions during clamp protocols by monitoring specific activity (CVs <5%) .

Q. What experimental considerations are critical for optimizing NMR detection of this compound in vivo?

Advanced Research Question
Deuterium labeling at the 6,6 positions improves signal-to-noise ratio (SNR) by reducing scalar coupling and 1H splitting in NMR spectra . Key parameters include:

  • Spectral Acquisition : Use a 1H-observed/13C-edited NMR pulse sequence to resolve deuterated glucose peaks (e.g., δ 3.2–3.8 ppm for C6 protons) from background signals .
  • Temporal Resolution : Collect spectra at ≤5-minute intervals post-injection to capture rapid metabolic shifts (e.g., lactate accumulation in brain tissue) .

Data Contradiction : Discrepancies in metabolite quantification may arise from incomplete deuteration (e.g., <99% purity) or residual proton exchange in aqueous environments. Validate isotopic purity via mass spectrometry before in vivo use .

Q. How can this compound be applied to resolve conflicting data on hepatic glucose production (HGP) under hypoglycemic conditions?

Advanced Research Question
Studies using sulfonylureas (e.g., glyburide) report reduced endogenous glucose production (EGP) during hypoglycemia despite unchanged glucose kinetics . To reconcile this:

  • Experimental Design : Combine this compound infusion with arteriovenous difference sampling to isolate hepatic vs. renal glucose output.
  • Statistical Analysis : Apply non-steady-state Steele equations to account for rapid glucose pool changes during hypoglycemia .

Key Finding : Glyburide’s suppression of EGP may reflect direct hepatic effects rather than altered glucose utilization, highlighting the tracer’s utility in dissecting drug mechanisms .

Q. What are the limitations of using this compound in long-term metabolic studies?

Basic Research Question
Deuterium exchange with body water (e.g., via keto-enol tautomerism) can dilute the tracer’s isotopic label over time, reducing accuracy in prolonged experiments (>6 hours) .

Mitigation Strategy :

  • Use shorter infusion protocols (<3 hours) with frequent blood sampling to maintain isotopic equilibrium.
  • Correct for label loss by measuring 2H enrichment in plasma water .

Q. How does this compound enable quantification of gluconeogenesis in neonates?

Advanced Research Question
In neonatal studies, dual tracer infusion ([1-13C]glucose and this compound) distinguishes glucose recycling (via gluconeogenesis) from systemic production. The 13C label randomizes during gluconeogenic recycling, while the 6,6-d2 label remains intact, allowing calculation of:
Recycling Rate=HGP[6,6d2]HGP[113C]\text{Recycling Rate} = \text{HGP}_{[6,6-d2]} - \text{HGP}_{[1-13C]}

This method confirmed that neonates initiate gluconeogenesis within hours of birth, with recycling contributing 3–20% of total glucose output .

Q. How should researchers address discrepancies in deuterated glucose uptake rates across tissue types?

Advanced Research Question
this compound uptake varies between tissues due to differences in glucose transporter (GLUT) affinity and hexokinase activity. For example:

  • Brain : High GLUT1 expression ensures rapid uptake, detectable via NMR within 5 minutes .
  • Adipose Tissue : Lower uptake rates require prolonged tracer infusion (≥60 minutes) for reliable detection .

Experimental Optimization : Use compartmental modeling to adjust for tissue-specific transport kinetics and validate with ex vivo LC-MS/MS .

Properties

Key on ui mechanism of action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

CAS No.

18991-62-3

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-MOLODFKWSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

physical_description

Dry Powder;  Liquid, Other Solid;  NKRA;  Liquid
White crystalline powder;  Odorless;  [Acros Organics MSDS]

solubility

Soluble

Synonyms

D-Glucopyranose-d2;  Glucopyranose-d2;  NSC 287045-d2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.